6-Iodo-3-methylisoquinoline
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Overview
Description
6-Iodo-3-methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are known for their structural complexity and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3-methylisoquinoline typically involves the iodination of 3-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the isoquinoline ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as palladium-catalyzed coupling reactions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines in excellent yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-3-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-3-methylisoquinoline, while Suzuki-Miyaura coupling can produce various aryl-substituted isoquinolines .
Scientific Research Applications
6-Iodo-3-methylisoquinoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Iodo-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The iodine atom and methyl group influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
3-Methylisoquinoline: Lacks the iodine atom, resulting in different chemical properties and reactivity.
6-Iodoisoquinoline: Lacks the methyl group, which affects its biological activity and applications.
Quinoline and Isoquinoline Derivatives: These compounds share structural similarities but differ in their substitution patterns and biological activities.
Uniqueness: 6-Iodo-3-methylisoquinoline is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8IN |
---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
6-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 |
InChI Key |
VBSCCUPGAMCILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)I)C=N1 |
Origin of Product |
United States |
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